3-Bromo-2,4,6-trimethylaniline is a well-characterized organic compound with potential applications in various scientific research fields. Its synthesis has been reported in several scientific publications, and its properties, including melting point, boiling point, and refractive index, have been experimentally determined [, ].
While its specific research applications are still being explored, 3-Bromo-2,4,6-trimethylaniline possesses certain features that make it interesting for further investigation:
3-Bromo-2,4,6-trimethylaniline is an organic compound with the molecular formula C₉H₁₂BrN. It is a derivative of aniline, characterized by the substitution of three methyl groups at positions 2, 4, and 6 on the benzene ring, and a bromine atom at position 3. This unique structure contributes to its distinct reactivity and properties, making it valuable in various chemical applications .
Research indicates that 3-Bromo-2,4,6-trimethylaniline may interact with biological systems through various mechanisms. It has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound to these enzymes can lead to either inhibition or activation of their catalytic activities, influencing the metabolism of other substrates .
The synthesis of 3-Bromo-2,4,6-trimethylaniline typically involves a two-step process:
While specific industrial methods are not well-documented, they generally follow laboratory synthesis routes scaled up for efficiency. This includes optimizing reaction conditions and employing continuous flow reactors to enhance yield.
3-Bromo-2,4,6-trimethylaniline has several notable applications:
Studies on the interaction of 3-Bromo-2,4,6-trimethylaniline with biological targets suggest that it may influence cellular functions through mechanisms such as:
Environmental factors also play a significant role in modulating these interactions and the compound's stability and efficacy .
The presence of both the bromine atom and multiple methyl groups in 3-Bromo-2,4,6-trimethylaniline confers unique reactivity compared to its analogs. This combination enhances its utility in organic synthesis and various
3-Bromo-2,4,6-trimethylaniline demonstrates consistent melting point behavior across multiple commercial sources. The compound exhibits a melting point range of 34.5-39.3°C [1] [4] [5] [6] [2] [3] [7], with specific sources reporting narrow ranges of 34-38°C [4] [5] and 33.5-39.5°C [2]. The most frequently cited melting point is 38°C [1] [8], indicating good thermal reproducibility for this crystalline solid.
The boiling point of 3-Bromo-2,4,6-trimethylaniline varies significantly with pressure conditions. Under reduced pressure at 17 mmHg, the compound boils at 153-155°C [4] [5], while at 24 mmHg, the boiling point increases to 172-173°C [1] [6] [3] [7] [8]. Under standard atmospheric pressure (760 mmHg), computational models predict a boiling point of 288.0±35.0°C [9] [10].
The compound exhibits a flash point greater than 110°C [1] [4] [5] [7] [11], indicating moderate thermal stability. The compound is classified as heat sensitive [1] [8] and requires storage under inert gas atmospheres at refrigerated temperatures (0-10°C) [1] [8] to maintain stability. The compound is also light sensitive and air sensitive [1] [8], necessitating careful handling protocols.
| Thermal Property | Value | Conditions |
|---|---|---|
| Melting Point | 34.5-39.3°C | Literature range |
| Boiling Point | 153-155°C | 17 mmHg |
| Boiling Point | 172-173°C | 24 mmHg |
| Boiling Point | 288.0±35.0°C | 760 mmHg (calculated) |
| Flash Point | >110°C | Standard conditions |
3-Bromo-2,4,6-trimethylaniline exhibits significant lipophilic character with a LogP (octanol/water partition coefficient) of 3.48 [9]. The XLogP3 computational value is reported as 3.0 [9], confirming the compound's preference for organic phases over aqueous environments. This high lipophilicity is attributed to the presence of three methyl groups and the bromine substituent on the aromatic ring.
The compound demonstrates weak basic behavior with a predicted pKa value of 3.66±0.10 [7] [11]. This relatively low pKa indicates that the amino group is significantly less basic compared to unsubstituted aniline, due to the electron-withdrawing effects of the bromine substituent and steric hindrance from the methyl groups.
The solubility profile reveals selective dissolution behavior. The compound is readily soluble in methanol [1] [7] [8] [11] and other organic solvents, but exhibits poor water solubility, being essentially immiscible with water [12]. This solubility pattern aligns with its high LogP value and supports its classification as a lipophilic compound.
The topological polar surface area (TPSA) is 26.02 Ų [9], indicating limited polar character. The compound contains one hydrogen bond donor (the amino group) and one hydrogen bond acceptor (the nitrogen atom) [9]. The absence of rotatable bonds (rotatable bond count = 0) [9] contributes to its rigid molecular structure.
| Solubility Parameter | Value |
|---|---|
| LogP (octanol/water) | 3.48 |
| XLogP3 | 3.0 |
| pKa (predicted) | 3.66±0.10 |
| TPSA | 26.02 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 0 |
The ¹H nuclear magnetic resonance spectrum of 3-Bromo-2,4,6-trimethylaniline has been confirmed to match the expected structure [1] [8] [13]. Spectroscopic analysis was performed using deuterated chloroform (CDCl₃) as the solvent with 98% purity material [13]. The spectrum is catalogued in the SpectraBase database with identification number E5nfEYvC0aQ [13].
Carbon-13 nuclear magnetic resonance spectroscopic data is available for 3-Bromo-2,4,6-trimethylaniline, though specific chemical shift assignments are not disclosed in the publicly available literature [13]. The ¹³C nuclear magnetic resonance spectrum provides structural confirmation and is consistent with the expected carbon framework.
The nuclear magnetic resonance data confirms the molecular structure with InChI key MVLMPTBHZPYDBZ-UHFFFAOYSA-N [13]. The spectroscopic analysis validates the presence of the bromine substituent at the 3-position and the three methyl groups at positions 2, 4, and 6 of the aniline ring system.
| Nuclear Magnetic Resonance Parameter | Details |
|---|---|
| ¹H Nuclear Magnetic Resonance | Structure confirmed |
| ¹³C Nuclear Magnetic Resonance | Data available |
| Solvent | CDCl₃ |
| Sample Purity | 98% |
| Database Reference | SpectraBase E5nfEYvC0aQ |
The mass spectrum of 3-Bromo-2,4,6-trimethylaniline exhibits a molecular ion peak at m/z 214 [14], corresponding to the molecular weight of 214.102 daltons [14]. The compound demonstrates typical electron ionization fragmentation patterns characteristic of brominated aromatic amines.
The mass spectrometric fragmentation follows predictable pathways for brominated aniline derivatives. The molecular ion shows the characteristic bromine isotope pattern, with peaks at m/z 214 and 216 reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern includes loss of methyl radicals and potential formation of stable aromatic cation fragments.
The complete mass spectrum is archived in the National Institute of Standards and Technology Mass Spectrometry Data Center under NIST MS number 342932 [14]. The spectrum was obtained using electron ionization methodology and provides comprehensive fragmentation data for analytical identification purposes.
The mass spectrometric behavior aligns with general fragmentation patterns observed in aromatic amines, including α-cleavage adjacent to the amino group and potential rearrangement reactions leading to the formation of stable aromatic fragments. The presence of the bromine atom influences the fragmentation pathways and provides diagnostic ions for structural elucidation.
| Mass Spectrometric Parameter | Value |
|---|---|
| Molecular Ion [M]⁺ | m/z 214/216 |
| Ionization Method | Electron Ionization |
| NIST MS Number | 342932 |
| Isotope Pattern | Bromine doublet |
| Database | NIST Mass Spectrometry Data Center |
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